N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
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Overview
Description
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and acetyl groups, as well as a norvaline moiety.
Preparation Methods
The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its structure allows it to interact with cellular pathways involved in inflammation and cancer, potentially leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with a similar structure.
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-6-13(18(22)23)20-16(21)9-12-11(3)17-14(25-4)7-10(2)8-15(17)26-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
RPQIRDLZHBGTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C |
Origin of Product |
United States |
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